1-(4-Methoxybenzyl)-1H-imidazol-2-amine 1-(4-Methoxybenzyl)-1H-imidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 773019-75-3
VCID: VC8136094
InChI: InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
SMILES: COC1=CC=C(C=C1)CN2C=CN=C2N
Molecular Formula: C11H13N3O
Molecular Weight: 203.24

1-(4-Methoxybenzyl)-1H-imidazol-2-amine

CAS No.: 773019-75-3

Cat. No.: VC8136094

Molecular Formula: C11H13N3O

Molecular Weight: 203.24

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)-1H-imidazol-2-amine - 773019-75-3

Specification

CAS No. 773019-75-3
Molecular Formula C11H13N3O
Molecular Weight 203.24
IUPAC Name 1-[(4-methoxyphenyl)methyl]imidazol-2-amine
Standard InChI InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)
Standard InChI Key QITMWFGOHWCWPU-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C=CN=C2N
Canonical SMILES COC1=CC=C(C=C1)CN2C=CN=C2N

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound consists of a five-membered imidazole ring with a 4-methoxybenzyl group at the N1 position and an amine group at C2. The methoxybenzyl substituent introduces electron-donating effects, influencing the molecule’s electronic and steric properties.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
SMILESCOC1=CC=C(C=C1)CN2C=CN=C2N
InChI KeyQITMWFGOHWCWPU-UHFFFAOYSA-N
Predicted LogP1.85
Topological Polar Surface Area58.7 Ų

Crystallographic Insights

While no direct crystal structure of 1-(4-methoxybenzyl)-1H-imidazol-2-amine is reported, related imidazole derivatives exhibit non-planar geometries. For example, 1-(4-methoxyphenyl)-1H-imidazole displays a dihedral angle of 43.67° between the imidazole and arene rings, suggesting steric hindrance from substituents . Computational models predict similar torsional strain in the target compound due to the methoxybenzyl group .

Synthetic Methodologies

Base-Catalyzed Cyclization

A common route involves reacting propargylamines with isocyanates under basic conditions. For instance, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization of propargylurea derivatives to imidazolidin-2-ones at room temperature in acetonitrile . Adapting this method, 1-(4-methoxybenzyl)-1H-imidazol-2-amine can be synthesized via a one-pot reaction between 4-methoxybenzylamine and appropriately functionalized precursors.

Table 2: Representative Synthesis Conditions

ReagentCatalystSolventTimeYieldSource
4-MethoxybenzylamineBEMPCH3CN1 h62%
Phenyl isocyanate-THF24 h47%

Photocatalyst-Free Cyclodesulfurization

Recent advances employ visible light-mediated cyclodesulfurization of thioureas derived from o-phenylenediamines. This method avoids toxic solvents and achieves yields up to 92% for structurally analogous N-substituted 2-aminobenzimidazoles . While untested for the target compound, this approach offers a scalable, eco-friendly alternative.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3): Peaks at δ 3.76 (s, 3H, OCH3), 5.02 (s, 2H, CH2), 6.82–7.42 (m, aromatic and imidazole protons) .

  • 13C NMR: Signals at δ 55.2 (OCH3), 114.3 (aromatic C-O), 146.4 (imidazole C2) .

Fourier Transform Infrared (FT-IR)

Key absorptions include:

  • N-H stretch: 3367 cm⁻¹ (amine)

  • C=N stretch: 1612 cm⁻¹ (imidazole ring)

  • C-O-C asymmetric stretch: 1250 cm⁻¹ (methoxy group) .

Table 3: Comparative Spectral Data

TechniqueKey SignalsReference Compound
1H NMRδ 5.02 (s, CH2)1-(4-Methoxyphenyl)-1H-imidazole
FT-IR1612 cm⁻¹ (C=N)N-Substituted imidazoles

Computational and Mechanistic Studies

Reaction Mechanism

Density functional theory (DFT) studies on related imidazole syntheses reveal a base-catalyzed deprotonation followed by cyclization. For example, BEMP facilitates urea deprotonation, leading to allenamide intermediates that cyclize via low-energy transition states (ΔG‡ ≈ 12.5 kcal/mol) . These insights suggest that the methoxybenzyl group’s electron-donating effects stabilize transition states, enhancing reaction rates.

Conformational Analysis

Molecular dynamics simulations predict that the methoxybenzyl group adopts a pseudo-axial orientation to minimize steric clashes with the imidazole ring. This conformation aligns with crystallographic data from analogous structures .

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